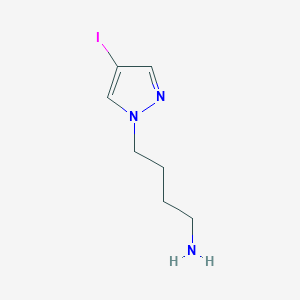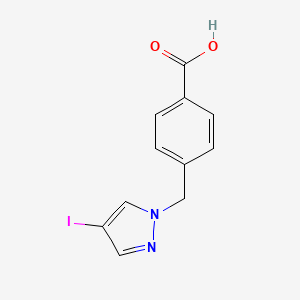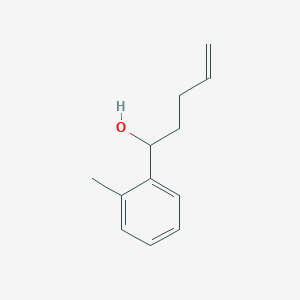
1-(O-tolyl)pent-4-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(O-tolyl)pent-4-en-1-ol is an organic compound that belongs to the class of alcohols. It features a phenyl group substituted with a methyl group at the second position and a pent-4-en-1-ol chain. This compound is of interest due to its unique structure, which combines aromatic and aliphatic characteristics, making it useful in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(O-tolyl)pent-4-en-1-ol can be synthesized through several methods. One common approach involves the reaction of 2-methylphenylmagnesium bromide with 4-penten-1-ol in the presence of a catalyst such as copper(I) iodide. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions. Continuous flow reactors can be employed to enhance the efficiency and yield of the synthesis. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
1-(O-tolyl)pent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The double bond in the pent-4-en-1-ol chain can be reduced to a single bond using hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst at room temperature.
Substitution: Thionyl chloride in anhydrous conditions.
Major Products Formed
Oxidation: 1-(2-Methylphenyl)pent-4-en-1-one or 1-(2-Methylphenyl)pent-4-en-1-al.
Reduction: 1-(2-Methylphenyl)pentan-1-ol.
Substitution: 1-(2-Methylphenyl)pent-4-en-1-chloride or 1-(2-Methylphenyl)pent-4-en-1-bromide.
Aplicaciones Científicas De Investigación
1-(O-tolyl)pent-4-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols. It serves as a model substrate for investigating the activity of alcohol dehydrogenases.
Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of 1-(O-tolyl)pent-4-en-1-ol depends on the specific reaction or application. In oxidation reactions, the hydroxyl group is typically the site of attack by oxidizing agents, leading to the formation of a carbonyl group. In reduction reactions, the double bond in the pent-4-en-1-ol chain is reduced to a single bond, often facilitated by a catalyst. The molecular targets and pathways involved vary depending on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenylpent-4-en-1-ol: Lacks the methyl group on the phenyl ring, resulting in different reactivity and properties.
1-(2-Methylphenyl)but-3-en-1-ol: Shorter carbon chain, leading to different physical and chemical properties.
1-(2-Methylphenyl)pent-4-yn-1-ol: Contains a triple bond instead of a double bond, affecting its reactivity and applications.
Uniqueness
1-(O-tolyl)pent-4-en-1-ol is unique due to the presence of both an aromatic ring and an aliphatic chain with a double bond. This combination allows for diverse chemical reactivity and makes it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
1-(2-methylphenyl)pent-4-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-3-4-9-12(13)11-8-6-5-7-10(11)2/h3,5-8,12-13H,1,4,9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHFGPIIELVJAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CCC=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[3-(2-Chloro-6-fluorophenyl)isoxazol-5-yl]methanol](/img/structure/B7893491.png)
![[3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B7893494.png)
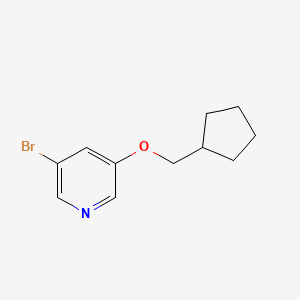
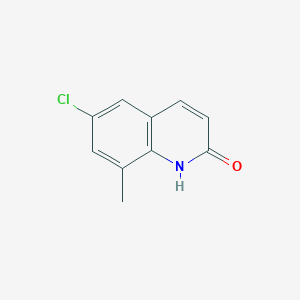
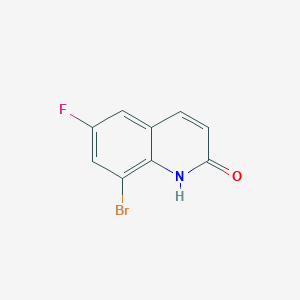

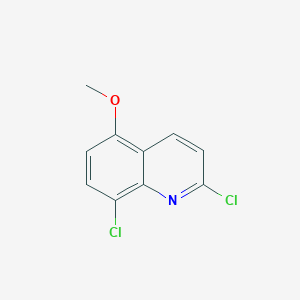
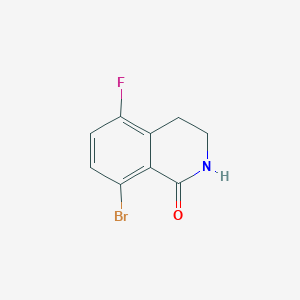
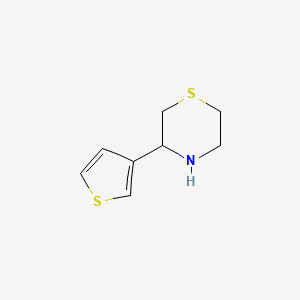
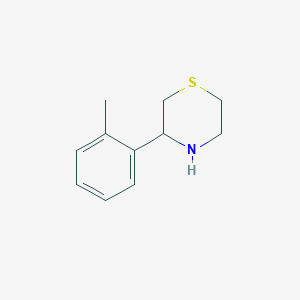

![1-[4-(n-Pentylthio)phenyl]ethanol](/img/structure/B7893584.png)
